1-(Chloromethyl)-2,4,5-trimethylbenzene
Overview
Description
1-(Chloromethyl)-2,4,5-trimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group (-CH2Cl) and three methyl groups (-CH3) at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,4,5-trimethylbenzene can be synthesized through the chloromethylation of 2,4,5-trimethylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether (ClCH2OCH3) or paraformaldehyde (CH2O)n in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) as a co-catalyst .
Industrial Production Methods: In industrial settings, the chloromethylation process is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rate and selectivity. Additionally, the reaction conditions are carefully controlled to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,4,5-trimethylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, ROH, RSH), Lewis acids (e.g., AlCl3, ZnCl2)
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Major Products:
- Substitution products: Amines, ethers, thioethers
- Oxidation products: Aldehydes, carboxylic acids
- Reduction products: Methyl derivatives
Scientific Research Applications
1-(Chloromethyl)-2,4,5-trimethylbenzene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: It is employed in the synthesis of biologically active molecules for drug discovery and development.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,4,5-trimethylbenzene primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to participate in various substitution reactions with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of carbon-carbon or carbon-heteroatom bonds in organic synthesis .
Comparison with Similar Compounds
1-(Chloromethyl)-3,5-dimethylbenzene: Similar structure but with two methyl groups.
1-(Chloromethyl)-4-methylbenzene: Contains only one methyl group.
1-(Chloromethyl)-2,4,6-trimethylbenzene: Similar structure with methyl groups at different positions.
Uniqueness: 1-(Chloromethyl)-2,4,5-trimethylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of three methyl groups can also affect its steric and electronic properties, making it distinct from other chloromethyl-substituted aromatic compounds .
Properties
IUPAC Name |
1-(chloromethyl)-2,4,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-7-4-9(3)10(6-11)5-8(7)2/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMFTAUOYLECGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333727 | |
Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10340-77-9 | |
Record name | 1-(Chloromethyl)-2,4,5-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-TRIMETHYLBENZYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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